molecular formula C13H18Cl2N2O2 B13909549 1-[(4-Chlorophenoxy)acetyl]-2-methylpiperazine hydrochloride

1-[(4-Chlorophenoxy)acetyl]-2-methylpiperazine hydrochloride

Cat. No.: B13909549
M. Wt: 305.20 g/mol
InChI Key: FPUZVCUWTOQCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chlorophenoxy)acetyl]-2-methylpiperazine hydrochloride is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chlorophenoxy group attached to an acetyl moiety, which is further linked to a methylpiperazine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenoxy)acetyl]-2-methylpiperazine hydrochloride typically involves the reaction of 4-chlorophenoxyacetic acid with thionyl chloride to form 4-chlorophenoxyacetyl chloride . This intermediate is then reacted with 2-methylpiperazine under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified through crystallization or distillation techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenoxy)acetyl]-2-methylpiperazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted piperazine derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

1-[(4-Chlorophenoxy)acetyl]-2-methylpiperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenoxy)acetyl]-2-methylpiperazine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Chlorophenoxy)acetyl]-2-methylpiperazine hydrochloride is unique due to its specific combination of the chlorophenoxy group and the methylpiperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C13H18Cl2N2O2

Molecular Weight

305.20 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-(2-methylpiperazin-1-yl)ethanone;hydrochloride

InChI

InChI=1S/C13H17ClN2O2.ClH/c1-10-8-15-6-7-16(10)13(17)9-18-12-4-2-11(14)3-5-12;/h2-5,10,15H,6-9H2,1H3;1H

InChI Key

FPUZVCUWTOQCHN-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C(=O)COC2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

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